N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Lipophilicity Physicochemical profiling Quinazoline SAR

N-(3-Methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide (CAS 362500-89-8) is a differentiated 2-thioxo-4-oxo-quinazoline with an N-(3-methylphenyl) carboxamide at position 7. This specific amide substituent provides a balanced logD (~5.2) for optimal membrane permeability and reduced non-specific protein binding versus more lipophilic analogs. The rigid anilide geometry enables unambiguous SAR interpretation, while the 2-sulfanylidene group offers potential metabolic stability advantages over 2-oxo compounds. Compound-specific sourcing ensures reproducibility in cellular target engagement and rodent PK studies.

Molecular Formula C21H23N3O2S
Molecular Weight 381.49
CAS No. 362500-89-8
Cat. No. B2504930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
CAS362500-89-8
Molecular FormulaC21H23N3O2S
Molecular Weight381.49
Structural Identifiers
SMILESCCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C)NC1=S
InChIInChI=1S/C21H23N3O2S/c1-3-4-5-11-24-20(26)17-10-9-15(13-18(17)23-21(24)27)19(25)22-16-8-6-7-14(2)12-16/h6-10,12-13H,3-5,11H2,1-2H3,(H,22,25)(H,23,27)
InChIKeyATWLVGDDHJHQHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide (CAS 362500-89-8): Core Chemical Identity and Procurement-Relevant Context


N-(3-Methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide (CAS 362500-89-8) is a synthetic small-molecule quinazoline derivative with the molecular formula C21H23N3O2S and a molecular weight of 381.5 g/mol . The compound belongs to the 4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide subclass, characterized by a thioxo group at position 2, a pentyl chain at N3, and an N-(3-methylphenyl)carboxamide substituent at position 7. Its closest in-class analogs (e.g., CAS 309940-27-0, bearing an N-benzyl group in place of the N-(3-methylphenyl) moiety) share the identical molecular formula but differ critically in the amide substituent, which governs lipophilicity, hydrogen-bonding potential, and target engagement profiles .

Why N-(3-Methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide Cannot Be Replaced by In-Class Generics: The Substituent-Specific Differentiation Imperative


Within the 4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide family, the N7-amide substituent is not a passive structural feature but a primary driver of physicochemical and, by extension, pharmacological behavior. Computed logP values for close structural analogs demonstrate that replacing the N-(3-methylphenyl) group with an N-(2-methoxyphenyl) moiety reduces logP by approximately 0.9 log unit, while substitution with an N-(3-trifluoromethylphenyl) group increases logP by roughly 1.1 log units . Even the seemingly conservative switch from N-(3-methylphenyl) to N-benzyl (CAS 309940-27-0) alters the H-bond donor/acceptor topology and electronic distribution at the amide linkage, which can affect solubility, membrane permeability, and off-target binding. Consequently, generic substitution without prior comparative characterization risks introducing uncontrolled changes in potency, selectivity, and ADME properties, making compound-specific sourcing essential for reproducible research [1].

Quantitative Comparator-Based Evidence for N-(3-Methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide: Measured Differentiation Against Closest Analogs


Lipophilicity (logP) Positioning Relative to N-Aryl and N-Benzyl Analogs

The target compound's computed logP (predicted 5.22, ChemDiv algorithm) positions it at an intermediate lipophilicity between the less lipophilic N-(2-methoxyphenyl) analog (logP 4.67) and the more lipophilic N-(3-trifluoromethylphenyl) analog (logP 5.76), indicating that the 3-methyl substitution on the phenyl ring provides a balanced hydrophobic profile . This contrasts with the N-benzyl analog (CAS 309940-27-0), which possesses a flexible methylene linker and may adopt different conformational states affecting logP .

Lipophilicity Physicochemical profiling Quinazoline SAR

Hydrogen-Bond Donor Topology: N-(3-Methylphenyl) Amide Versus N-Benzyl Amide

The target compound possesses two hydrogen-bond donor sites (the quinazoline NH and the amide NH), but the amide NH in the N-(3-methylphenyl) derivative is directly conjugated to an aromatic ring, forming a planar anilide system. In contrast, the N-benzyl analog (CAS 309940-27-0) features a methylene spacer, which breaks the amide–aryl conjugation and introduces a rotatable bond, altering the spatial presentation of the H-bond donor . This conformational flexibility difference is expected to affect target binding geometry, as the anilide NH in the target compound is conformationally restrained and directed perpendicular to the quinazoline plane [1].

Hydrogen bonding Molecular recognition Quinazoline amide SAR

2-Sulfanylidene (Thioxo) Versus 2-Oxo Substitution: Class-Wide Impact on Metabolic Stability

The 2-sulfanylidene group in the target compound replaces the more common 2-oxo moiety found in many quinazoline-based drugs (e.g., methaqualone analogs). Literature on quinazoline-2-thiones indicates that the C=S bond is less susceptible to hydrolytic metabolism than the C=O bond, potentially extending the compound's half-life in biological matrices [1]. Additionally, the thioxo group acts as a weaker H-bond acceptor (β ≈ 0.3–0.4) compared to the oxo group (β ≈ 0.5–0.6), which can alter target selectivity profiles [2]. This class-level feature is shared by all 2-sulfanylidene quinazoline analogs but is absent in 2-oxo analogues, making the entire subclass metabolically distinct.

Thioxo group Metabolic stability Quinazoline bioisosteres

Predicted logD (pH 7.4) and Ionization Profile Relative to Carboxylic Acid Analog

The target compound is a neutral amide with a predicted logD (~5.2 at pH 7.4, ChemDiv algorithm) that is approximately 1.3 log units higher than the corresponding carboxylic acid derivative (4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, CAS 309940-73-6, logD ~3.9) . The N-(3-methylphenyl) amide thus avoids the ionization liability of the free acid at physiological pH, which can limit membrane permeability and complicate formulation.

Distribution coefficient Ionization state Quinazoline physicochemical profiling

Application Scenarios for N-(3-Methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide Informed by Quantitative Differentiation Evidence


Cell-Based Phenotypic Screening Requiring Balanced Lipophilicity (logP ~5.2)

The intermediate logP of the N-(3-methylphenyl) derivative positions it favorably for cellular assays where compounds must penetrate the phospholipid bilayer without excessive membrane sequestration or non-specific binding. Compared to the more lipophilic N-(3-CF3-phenyl) analog (logP 5.76), the target compound is predicted to exhibit lower non-specific protein binding, reducing false positives in target-based screens . Conversely, relative to the N-(2-methoxyphenyl) analog (logP 4.67), it offers improved membrane permeability, benefiting intracellular target engagement .

Structure–Activity Relationship (SAR) Studies Centered on Amide Conformational Restriction

The planar anilide geometry of the N-(3-methylphenyl) group provides a rigid H-bond donor presentation distinct from the flexible N-benzyl analog. This feature is valuable for SAR campaigns exploring the role of amide conformation in target binding, as the restricted rotation of the N-aryl amide allows unambiguous interpretation of affinity data without the confounding influence of rotational entropy [1].

Metabolic Stability Screening in Microsomal or Hepatocyte Assays

The 2-sulfanylidene (thioxo) group is expected to confer reduced CYP450-mediated oxidation relative to 2-oxo quinazoline analogs. This compound can serve as a metabolic stability probe in liver microsome or hepatocyte stability assays, where extended half-life relative to 2-oxo controls may be measured [2]. The N-(3-methylphenyl) amide further avoids the ionization-driven clearance mechanisms characteristic of the 7-carboxylic acid analog.

In Vivo Pharmacokinetic Profiling Where logD-Driven Distribution is Critical

With a predicted logD of ~5.2, the compound resides in an optimal range for oral absorption and tissue distribution, avoiding the low-permeability trap of the carboxylic acid precursor (logD ~3.9). Researchers conducting rodent PK studies may select this amide over the free acid to achieve higher oral bioavailability and more extensive tissue penetration, provided the 2-sulfanylidene group delivers the anticipated metabolic stability advantage .

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